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molecular formula C12H9N3O B8612201 6-Methyl-2-(pyridin-3-yloxy)-nicotinonitrile

6-Methyl-2-(pyridin-3-yloxy)-nicotinonitrile

Cat. No. B8612201
M. Wt: 211.22 g/mol
InChI Key: RSBRARJXQJTMOF-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

2-chloro-6-methyl-nicotinonitrile was reacted with pyridin-3-ol according to the method of Example 85A to provide the title compound. MS (DCI/NH3) m/z 212 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([OH:17])[CH:12]=1>>[CH3:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([O:17][C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C(C#N)C=C1)OC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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